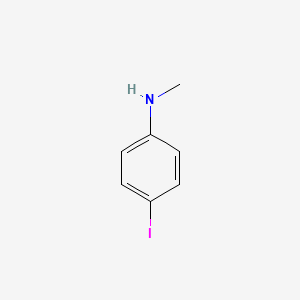

4-Iodo-N-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVRDZGBMDYYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209380 | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60577-34-6 | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-N-methylaniline CAS number and properties

An In-depth Technical Guide to 4-Iodo-N-methylaniline: Synthesis, Properties, and Applications

Introduction

This compound is a crucial aromatic amine derivative that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive iodine atom and a secondary amine, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers and development professionals.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

-

Chemical Name : this compound[2]

-

Synonyms : p-Iodo-N-methylaniline, (4-Iodophenyl)methylamine, N-Methyl-4-iodoaniline[2]

-

Appearance : White to light yellow crystal or a dark purple to black solid below 28°C, and a liquid above 29°C.[1][4]

The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental setups, from reaction conditions to purification strategies.

| Property | Value | Source |

| Melting Point | 28-29 °C | [2][4] |

| Boiling Point | 261.1 ± 23.0 °C (Predicted) | [1][2] |

| Density | 1.779 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.82 ± 0.12 (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane. | [1] |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the electrophilic iodination of N-methylaniline. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity for the para-position and to minimize the formation of di-iodinated byproducts.

Rationale for Method Selection

Direct iodination using iodine in the presence of an acid catalyst is a straightforward and effective method.[1] The N-methyl group is an ortho-, para-directing activator. Due to steric hindrance from the N-methyl group, the electrophilic attack by the iodonium ion (I⁺) is favored at the less hindered para-position, leading to the desired product. Acetic acid serves as a suitable solvent that can also activate the iodine.[1]

Detailed Experimental Protocol: Iodination of N-methylaniline

Materials:

-

N-methylaniline

-

Iodine (I₂)

-

Sulfuric acid (catalyst)[1]

-

Acetic acid (solvent)[1]

-

5% Aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : In a well-ventilated fume hood, dissolve N-methylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents : Slowly add iodine (1 equivalent) to the solution. Follow this with the careful, dropwise addition of a catalytic amount of concentrated sulfuric acid.[1]

-

Reaction : Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]

-

Workup : Upon completion, cool the reaction mixture. Crystals of the crude product may form.[1] Add ethyl acetate to dissolve the product and transfer the mixture to a separatory funnel.[4]

-

Washing : Wash the organic layer with 5% aqueous sodium thiosulfate to remove any unreacted iodine, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.[4]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

-

Purification : Purify the crude this compound by column chromatography on silica gel, using a solvent mixture of ethyl acetate and hexane as the eluent.[4] Alternatively, recrystallization from hexane can be employed.[2][4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Key Reactions and Applications in Drug Development

This compound is a valuable intermediate primarily due to the reactivity of the C-I bond, which readily participates in various cross-coupling reactions. This functionality is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

-

Cross-Coupling Reactions : The iodine substituent makes it an excellent substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in linking the aniline core to other molecular fragments, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The analogous compound, 2-iodo-4-methylaniline, is noted for its utility in these fundamental coupling reactions for building complex pharmaceutical agents.[5]

-

Intermediate for APIs : While direct therapeutic applications are not its primary role, its derivatives are explored for various medicinal purposes. The broader class of iodoanilines is crucial in synthesizing drugs for a range of conditions, including anti-cancer, anti-inflammatory, and antiviral agents.[5][6] The presence of the iodo-aniline moiety in a molecule can significantly influence its biological activity and pharmacokinetic properties.

-

Synthesis of Specialty Chemicals : Beyond pharmaceuticals, this compound is used to prepare other organic compounds like dyes and pesticides.[1]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is a critical step. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons and the N-methyl protons. In CDCl₃, the aromatic protons typically appear as two doublets in the range of δ 6.4-7.5 ppm, and the N-methyl group shows a singlet around δ 2.80 ppm.[7] The NH proton gives a broad singlet.[7]

-

¹³C NMR : The carbon NMR spectrum in CDCl₃ shows distinct signals for the four unique aromatic carbons and the N-methyl carbon (around δ 30.67 ppm).[7]

-

-

Mass Spectrometry (MS) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 233, corresponding to the molecular weight of the compound.[7]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-2800 cm⁻¹), and C-N stretching (around 1300-1200 cm⁻¹).

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

Hazards : This compound is considered toxic and harmful if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated area or a chemical fume hood.[1][9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9]

-

Handling : Avoid contact with skin and eyes.[1] Do not breathe in dust or vapors.[8][9] Wash hands thoroughly after handling.[8][9]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[4] It should be kept away from fire and oxidizing agents.[1] For long-term stability, storage in a freezer at -20°C is recommended.[3][4]

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis, coupled with the versatile reactivity of the carbon-iodine bond, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

N-Methyl-4-iodoaniline - ChemBK. (2024-04-09). Available from: [Link]

-

4-Iodo-N,N-dimethylaniline - Wikipedia. Available from: [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. (2019). Available from: [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (2023-11-24). Available from: [Link]

-

Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer. Available from: [Link]

-

IR spectrum for 4-iodoaniline. ResearchGate. Available from: [Link]

-

4-Iodoaniline | C6H6IN | CID 10893. PubChem. Available from: [Link]

-

4-Iodo-N-(3-nitrobenzylidene)aniline | C13H9IN2O2 | CID 555079. PubChem. Available from: [Link]

-

4 Iodoaniline Builds the Heart of Pharma Molecules. (2024-05-21). Available from: [Link]

-

This compound hydrochloride (C7H8IN). PubChemLite. Available from: [Link]

-

4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025-08-20). Sarex. Available from: [Link]

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Available from: [Link]

-

4-Iodo-o-toluidine | C7H8IN | CID 83221. PubChem. Available from: [Link]

-

4-iodo-2-methylaniline (C7H8IN). PubChemLite. Available from: [Link]

-

p-IODOANILINE. Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. usbio.net [usbio.net]

- 4. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 7. rsc.org [rsc.org]

- 8. 4-Iodo-2-methylaniline | 13194-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Foreword: The Strategic Importance of Halogenated Intermediates in Modern Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-N-methylaniline

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated aromatic compounds, particularly iodoanilines, represent a class of intermediates whose utility cannot be overstated. The iodine substituent serves not merely as a placeholder for mass or volume, but as a highly versatile functional handle. Its relatively weak C-I bond and the high polarizability of iodine make it an exceptional leaving group in a multitude of cross-coupling reactions—the very reactions that form the backbone of modern medicinal chemistry for constructing complex molecular architectures.

This guide focuses on a specific, yet highly valuable, member of this family: this compound. The presence of the N-methyl group subtly alters the electronic and steric properties of the aniline core compared to its primary amine counterpart, 4-iodoaniline. This modification can influence reactivity, solubility, and the ultimate biological activity of derivative compounds. For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's physicochemical properties is not just academic; it is the foundation for rational experimental design, process optimization, and the successful development of novel chemical entities. This document provides a detailed exploration of these properties, grounded in empirical data and field-proven insights.

Core Physicochemical Profile

A foundational understanding of a chemical intermediate begins with its fundamental physical and chemical properties. These parameters govern its behavior in storage, reaction, and purification, directly impacting its handling and application.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈IN | [1][2] |

| Molecular Weight | 233.05 g/mol | [1][2] |

| Appearance | White to light yellow crystal; may appear as a colorless oil or a dark purple to black solid depending on purity and temperature. | [1][3][4] |

| Melting Point | 28-29 °C (crystallized from hexane) / 55-59 °C | [1][2][4] |

| Boiling Point | 261-263 °C (Atmospheric); 261.1±23.0 °C (Predicted) | [1][2][4] |

| Density | 1.779 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in ethanol, ether, dichloromethane. | [1] |

| pKa (of conjugate acid) | 3.82 ± 0.12 (Predicted) | [1][2][4] |

| Flash Point | 111.7 °C | [1] |

| Refractive Index | 1.667 | [1] |

Insight into Property Discrepancies: The observed variation in melting point (28-29 °C vs. 55-59 °C) is noteworthy. The lower value is explicitly linked to crystallization from hexane and is more frequently cited in chemical supplier databases.[2][4] The higher value may correspond to a different crystalline polymorph or a sample of higher purity. Such discrepancies underscore the importance of rigorous characterization of starting materials before their use in sensitive, multi-step syntheses.

Spectroscopic Signature: Elucidating the Molecular Structure

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. For this compound, NMR, MS, and IR spectroscopy each offer a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules in solution. The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[3]

-

¹H NMR (Proton NMR):

-

δ 7.44 (d, J = 8.8 Hz, 2H): This doublet corresponds to the two aromatic protons ortho to the iodine atom. Their downfield shift is due to the deshielding effect of the electronegative iodine. The coupling constant (J = 8.8 Hz) indicates a strong ortho-coupling to their neighboring protons.

-

δ 6.39 (d, J = 8.8 Hz, 2H): This doublet represents the two aromatic protons ortho to the N-methylamino group. This group is strongly electron-donating, shielding these protons and causing a significant upfield shift.

-

δ 3.52 (s, 1H): This broad singlet is characteristic of the amine proton (N-H). Its chemical shift can be variable and it may not be observed depending on solvent and concentration.

-

δ 2.80 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the nitrogen (N-CH₃).

-

-

¹³C NMR (Carbon-13 NMR):

-

δ 148.92: Aromatic carbon directly attached to the nitrogen (C-N).

-

δ 137.76: Aromatic carbons ortho to the iodine.

-

δ 114.74: Aromatic carbons ortho to the N-methylamino group.

-

δ 129.30 (assignment inferred): Aromatic carbon bearing the iodine atom (C-I). Its chemical shift is typically lower than other substituted carbons.

-

δ 30.67: The carbon of the N-methyl group.

-

Caption: Structure of this compound with ¹H NMR assignments.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at m/z 232.97, which is consistent with the calculated exact mass of 232.99 for C₇H₈IN.[3] This technique is crucial for confirming the success of a synthesis and assessing the purity of the product.

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹: A single, sharp peak corresponding to the N-H stretch of the secondary amine. This differs from primary amines which show two peaks in this region.

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the N-methyl group.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300 cm⁻¹: C-N stretching vibration.

-

Below 800 cm⁻¹: The C-I stretching vibration, typically found in the far-IR region.

Synthesis, Reactivity, and Application

Synthesis Methodologies

This compound is typically prepared by the electrophilic iodination of N-methylaniline. The N-methylamino group is a strong activating group, directing the incoming electrophile (iodine) to the para position.

One efficient and modern approach is a solvent-free method, which offers advantages in terms of reduced waste and simplified workup.[4]

Experimental Protocol: Solvent-Free Iodination of N-methylaniline [4]

-

Rationale: This method utilizes a solid-phase iodinating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) activated by an iodide source, under solvent-free grinding conditions. This approach is mechanistically efficient and environmentally benign. The procedure described in the literature uses a complex reagent, but a more general procedure using common lab reagents is outlined below for illustrative purposes. A common alternative involves N-Iodosuccinimide (NIS).

-

Step-by-Step Procedure:

-

Reagent Preparation: In a clean, dry porcelain mortar, add N-methylaniline (1.0 mmol).

-

Reaction Initiation: Add N-Iodosuccinimide (NIS) (1.0 mmol) to the mortar.

-

Grinding: Grind the two reagents together gently at room temperature using a pestle. The reaction is often rapid and may be accompanied by a change in color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system. A typical spot would be the disappearance of the N-methylaniline starting material.

-

Workup: Upon completion, add ethyl acetate (10-15 mL) to the mortar to dissolve the product mixture. Filter the solution to remove any solid byproducts (succinimide).

-

Washing: Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium thiosulfate solution (Na₂S₂O₃) to quench any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain pure this compound.

-

Caption: Workflow for the solvent-free synthesis of this compound.

Reactivity and Significance in Drug Development

The true value of this compound lies in its reactivity. It is an important intermediate for synthesizing a variety of organic compounds, including pharmaceuticals, dyes, and pesticides.[1]

-

Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This makes this compound an excellent substrate for reactions like:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

-

These reactions are fundamental in drug discovery for rapidly building molecular complexity and exploring structure-activity relationships (SAR).[7] The analogous compound, 4-iodoaniline, is a known building block for anti-cancer agents, demonstrating the importance of this structural motif in medicinal chemistry.[8][9]

Safety, Handling, and Storage

As with many reactive organic intermediates, proper handling of this compound is crucial for laboratory safety.

-

Toxicity: The compound is considered toxic and harmful if inhaled, ingested, or absorbed through the skin.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]

-

Storage: this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][4] For long-term stability, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.[4] It is also noted to be light-sensitive.

-

First Aid:

Concluding Remarks for the Research Professional

This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable and valuable intermediate for the synthesis of complex target molecules. A thorough understanding of the data and protocols outlined in this guide empowers researchers to employ this building block with confidence and precision, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials.

References

-

N-Methyl-4-iodoaniline - ChemBK. (2024-04-09). ChemBK. [Link]

-

4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]

-

Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (2019). Royal Society of Chemistry. [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Tejashaleny. [Link]

-

Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer. [Link]

-

4-Iodoaniline | C6H6IN | CID 10893. PubChem. [Link]

-

Fig. S2. IR spectrum for 4-iodoaniline. ResearchGate. [Link]

-

4 Iodoaniline Builds the Heart of Pharma Molecules. SlideShare. [Link]

-

This compound hydrochloride (C7H8IN). PubChemLite. [Link]

-

4-iodo-N,N-dimethylaniline - 698-70-4. ChemSynthesis. [Link]

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Medium. [Link]

-

4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]

- 5. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. calibrechem.com [calibrechem.com]

- 9. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 10. echemi.com [echemi.com]

4-Iodo-N-methylaniline molecular structure and weight

An In-depth Technical Guide to 4-Iodo-N-methylaniline for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No: 60577-34-6), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, proven experimental protocols, and critical safety information, grounding all claims in authoritative references.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that serves as a versatile and high-value building block in organic synthesis. Its strategic importance lies in the unique reactivity conferred by its functional groups: the nucleophilic N-methylamino group, the aromatic ring, and particularly the iodo substituent. The carbon-iodine bond is the most reactive among halogens for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This property makes this compound an indispensable precursor in the synthesis of complex molecular architectures, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide will elucidate its molecular characteristics, synthesis, characterization, applications, and safe handling protocols.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its chemical behavior. The structure consists of a benzene ring substituted at the para (4-position) with an iodine atom and at the 1-position with an N-methylamino group.

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Iodination of N-methylaniline

This protocol describes a robust method for synthesizing this compound. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reaction Setup:

-

Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1 mmol) in glacial acetic acid. [1] * Rationale: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the reaction.

-

-

Addition of Reagents:

-

Action: To the stirred solution, add iodine (I₂) and a catalytic amount of sulfuric acid. [1] * Rationale: Sulfuric acid acts as a catalyst, polarizing the I-I bond and generating a more potent electrophile (I+ character), which is necessary for the electrophilic aromatic substitution to occur on the activated aniline ring.

-

-

Reaction Execution:

-

Action: Allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). [3] * Rationale: TLC is a critical in-process control that allows for the visualization of the consumption of the starting material and the formation of the product, preventing over- or under-reaction.

-

-

Product Isolation and Workup:

-

Action: Upon completion, cool the reaction mixture. Add the mixture to a solution of 5% aqueous sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate. [3] * Rationale: Cooling promotes crystallization if the product is solid at lower temperatures. [1]The sodium thiosulfate wash is essential to quench and remove any unreacted iodine from the organic phase. Ethyl acetate is a common extraction solvent.

-

-

Purification:

-

Action: Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography using a solvent mixture of ethyl acetate and hexane as the eluent. [3] * Rationale: Column chromatography separates the desired product from starting material and any side products (e.g., ortho-isomer) based on differential polarity, yielding the pure this compound.

-

-

Characterization:

Spectroscopic Characterization Data

Spectroscopic data is vital for the unambiguous identification and quality control of this compound.

Table 3: NMR Spectroscopic Data in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Description | Source |

|---|---|---|---|

| ¹H NMR | 7.44 | (d, J = 8.8 Hz, 2H), Aromatic protons ortho to Iodine | [4] |

| 6.39 | (d, J = 8.8 Hz, 2H), Aromatic protons ortho to N-methylamino | [4] | |

| 3.52 | (s, 1H), Amine proton (-NH) | [4] | |

| 2.80 | (s, 3H), Methyl protons (-CH₃) | [4] | |

| ¹³C NMR | 148.92 | C-N | [4] |

| 137.76 | Aromatic C-H ortho to Iodine | [4] | |

| 114.74 | Aromatic C-H ortho to N-methylamino | [4] | |

| ~78-80 | C-I (Typical range, specific value not provided) |

| | 30.67 | -CH₃ | [4]|

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate due to the reactivity of the C-I bond. [1]Its applications are similar to the well-documented uses of 4-iodoaniline in creating complex molecules.

-

Pharmaceutical Synthesis: The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery for creating new C-C and C-N bonds. This allows for its incorporation into diverse molecular scaffolds for developing novel therapeutic agents. [5]The broader class of iodoanilines is crucial in synthesizing anti-cancer, anti-inflammatory, antiviral, and neurological agents. [5][6][7]* Agrochemicals and Dyes: It serves as a precursor for various pesticides and azo dyes. [1][2]* Materials Science: Iodoanilines are used in materials research, including the development of specialized polymers and electronic materials. [2] The utility of its parent compound, 4-iodoaniline, in creating targeted anti-cancer therapies highlights the potential of its derivatives. [6][7]The N-methyl group can also be a critical pharmacophore, potentially improving properties like solubility, cell permeability, or target binding affinity.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Table 4: Safety and Handling Guidelines

| Aspect | Guideline | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [8][9][10] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from light, heat, and incompatible substances like strong oxidizing agents. | [11][8][10] |

| First Aid (Inhalation) | Remove person to fresh air. Call a POISON CENTER or doctor if you feel unwell. | [9][10] |

| First Aid (Skin Contact) | Take off contaminated clothing. Wash with plenty of soap and water. | [9][10] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9][10] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [9][10]|

Conclusion

This compound is a chemical intermediate of significant value, particularly for professionals in drug discovery and fine chemical synthesis. Its well-defined molecular structure and predictable reactivity, centered on the versatile carbon-iodine bond, make it a reliable building block for constructing complex molecules. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is paramount for its effective and safe utilization in advanced research and development applications.

References

-

N-Methyl-4-iodoaniline - Introduction. ChemBK. [Link]

-

4-Iodo-N,N-dimethylaniline - Wikipedia. Wikipedia. [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Chemblogs. [Link]

-

This compound hydrochloride (C7H8IN). PubChemLite. [Link]

-

Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer. [Link]

-

4-Iodo-o-toluidine | C7H8IN | CID 83221. PubChem - NIH. [Link]

-

4-Iodoaniline | C6H6IN | CID 10893. PubChem. [Link]

-

4 Iodoaniline Builds the Heart of Pharma Molecules. SlideShare. [Link]

-

4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex blog. [Link]

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

-

2-Iodo-4-methylaniline | C7H8IN | CID 2764000. PubChem - NIH. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 3. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. calibrechem.com [calibrechem.com]

- 7. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 8. echemi.com [echemi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Solubility of 4-Iodo-N-methylaniline in Organic Solvents

Introduction

4-Iodo-N-methylaniline is a substituted aromatic amine that serves as a crucial intermediate in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, characterized by a benzene ring substituted with an iodine atom, a methyl group, and an amino group, imparts a unique combination of properties that dictate its behavior in different solvent systems. A thorough understanding of its solubility is paramount for researchers and drug development professionals to effectively control reaction kinetics, design purification strategies like crystallization, and formulate products with optimal bioavailability.

This guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this document focuses on the fundamental principles governing its solubility, offers a predicted solubility profile based on these principles, and provides a robust experimental protocol for researchers to determine precise solubility values in their laboratories.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

| Property | Value | References |

| Chemical Formula | C₇H₈IN | |

| Molecular Weight | 233.05 g/mol | |

| Appearance | White to light yellow or dark purple to black solid | |

| Melting Point | 28-29 °C or 55-59 °C | |

| Boiling Point | 261.1 ± 23.0 °C (Predicted) | |

| Density | 1.779 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.82 ± 0.12 (Predicted) |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The adage "like dissolves like" is a useful guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The solubility of this compound is influenced by the following structural features:

-

Aromatic Benzene Ring: The large, nonpolar benzene ring is hydrophobic and will have favorable van der Waals interactions with nonpolar solvents.

-

N-Methylamino Group (-NH(CH₃)): This group introduces polarity and the ability to act as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor. This functionality promotes solubility in polar solvents.

-

Iodine Atom: The iodine substituent is large and polarizable, contributing to London dispersion forces. Its electronegativity also adds to the overall polarity of the molecule.

-

Methyl Group: The methyl group attached to the nitrogen is a small, nonpolar alkyl group that can slightly increase the hydrophobic character compared to a primary amine.

The overall solubility of this compound in a given organic solvent will be a balance of these competing factors.

Qualitative and Predicted Solubility Profile

While precise quantitative data is scarce, some qualitative information is available. This compound is reported to be soluble in organic solvents such as ethanol, ether, and dichloromethane. Based on the principles of "like dissolves like," we can predict its solubility in a broader range of solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol/Ethanol | Polar Protic | High | The N-methylamino group can interact favorably with the hydroxyl group of the alcohols through hydrogen bonding. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact with the polar N-methylamino group of the solute. |

| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane is well-suited to dissolve molecules with both polar and nonpolar characteristics. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality offers polarity, but the ethyl group adds some nonpolar character. |

| Toluene | Nonpolar | Moderate | The aromatic ring of toluene will have favorable π-stacking and van der Waals interactions with the benzene ring of this compound. |

| Hexane | Nonpolar | Low | The significant polarity of the N-methylamino group will likely limit its solubility in a purely nonpolar aliphatic solvent like hexane. |

Experimental Determination of Solubility

Given the lack of quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a specific organic solvent. The following is a detailed protocol based on the widely used shake-flask method.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound to a vial of known volume. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Allow the vial to stand at the constant temperature to let the undissolved solid settle.

-

For finer particles, centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the sample through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Factors Influencing Solubility

-

Temperature: For most organic solids, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, when conducting solubility experiments, it is crucial to maintain and report a constant temperature.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Advanced Methods for Solubility Prediction

For researchers in drug development, more advanced methods for predicting solubility are available. These include computational approaches such as:

-

Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate chemical structure with solubility.

-

Molecular Dynamics (MD) simulations: These simulations can model the dissolution process at the atomic level to predict solubility.

These methods are computationally intensive but can provide valuable insights in the absence of experimental data.

Safety Precautions

Substituted anilines, including this compound, should be handled with care as they are potentially toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) for this compound before handling.

Conclusion

References

-

Aniline - Solubility of Things. (n.d.). Retrieved from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). Retrieved from [Link]

-

What happens to the solubility of most solids as the temperature increases? (2021, January 13). Quora. Retrieved from [Link]

-

Aniline is insoluble in water because:. (2025, March 6). askIITians. Retrieved from [Link]

-

Amines. (n.d.). NCERT. Retrieved from [Link]

-

Why is aniline more soluble in an aqueous acid solution than water? (2018, April 28). Quora. Retrieved from [Link]

-

Black, S., & Muller, F. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 831-837. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]

-

Black, S., & Muller, F. (2016). On the Effect of Temperature on Aqueous Solubility of Organic Solids [Data set]. ACS Publications. Retrieved from [Link]

-

N-Methyl-4-iodoaniline. (2024, April 9). ChemBK. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

-

Black, S., & Muller, F. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 831-837. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

What Affects Solubility Of Organic Compounds? (2025, February 9). YouTube. Retrieved from [Link]

-

Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. (n.d.). Allen. Retrieved from [Link]

-

Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

How will you determine the solubility of a solid in a liquid solvent? (2022, June 20). Quora. Retrieved from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]

-

Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Solubility. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Like Dissolves Like. (2024, August 31). Chemistry LibreTexts. Retrieved from [Link]

-

Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]

-

Like Dissolves Like. (n.d.). The Fountain Magazine. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11435-11447. Retrieved from [Link]

-

What is the meaning of the “like dissolve like” rule in chemistry? (2016, September 13). Quora. Retrieved from [Link]

-

Viscometric determination of polyaniline/solvent interaction parameters for improved solubility. (2025, October 5). ResearchGate. Retrieved from [Link]

-

Aniline Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]

-

Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]

-

Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2025, August 10). ResearchGate. Retrieved from [Link]

- Safety Data Sheet: Aniline. (n.d.). Carl ROTH.

Topic: Physicochemical Characterization of 4-Iodo-N-methylaniline: Melting and Boiling Point Analysis

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Iodo-N-methylaniline is a key aromatic amine intermediate utilized in the synthesis of various high-value organic compounds, including pharmaceuticals and dyes.[1] Accurate knowledge of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its purification, process scale-up, and quality control. This guide provides a comprehensive analysis of the reported thermal properties of this compound, critically evaluates the discrepancies in published data, and presents robust, field-proven protocols for their experimental determination. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this document serves as an essential resource for scientists working with this compound.

Introduction: The Significance of this compound

This compound (CAS No: 60577-34-6), with the chemical formula C₇H₈IN, is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive N-methylamino group and an iodine substituent on the phenyl ring, allows for a variety of chemical transformations, most notably in cross-coupling reactions and the synthesis of complex heterocyclic systems. The compound is typically synthesized via the direct iodination of N-methylaniline.[1][3]

The physical state and thermal behavior of a compound are critical parameters that dictate its handling, storage, and reaction conditions. The melting point, in particular, serves as a primary indicator of purity, while the boiling point is essential for designing distillation-based purification protocols. This guide delves into these two key properties for this compound.

Physicochemical Properties and Data Analysis

General Characteristics

-

Molecular Formula: C₇H₈IN[2]

-

Molecular Weight: 233.05 g/mol [2]

-

Appearance: Reported as a white to light yellow crystal[1] or a dark purple to black solid below 28°C.[3] This variation in appearance may be attributable to purity levels or the presence of trace impurities that have oxidized over time, a common occurrence in aromatic amines.

Melting Point: A Critical Evaluation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically 0.5-1.0°C). The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.

A review of available data for this compound reveals a significant discrepancy in reported values, which necessitates careful consideration by the researcher.

Table 1: Reported Melting Point Data for this compound

| Melting Point Range (°C) | Source | Notes |

| 28 - 29 °C | ECHEMI[2], ChemicalBook[3] | Specified as determined from hexane solvent. |

| 55 - 59 °C | ChemBK[1] | General chemical database entry. |

Expert Analysis of Discrepancy:

The substantial difference between the 28-29°C and 55-59°C ranges is unlikely to be a simple experimental error. The most plausible explanations include:

-

Polymorphism: The compound may exist in two or more different crystalline forms (polymorphs), each with its own distinct melting point. This is a common phenomenon in organic solids. The solvent used for crystallization (hexane is noted for the lower value) can directly influence which polymorph is formed.[2][3]

-

Purity and Isomeric Contamination: The presence of isomeric impurities, such as 3-Iodo-4-methylaniline (m.p. 34-37°C) or 2-Iodo-4-methylaniline (m.p. 34-39°C), could lead to a significant depression and broadening of the melting point.[4][5]

-

Residual Solvent: Incomplete removal of the crystallization solvent (e.g., hexane) could also lower the observed melting point.

Given this ambiguity, it is imperative for researchers to perform a careful experimental determination of the melting point on their specific batch of material.

Boiling Point: Data Consistency

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For secondary aromatic amines like this compound, the boiling point is influenced by its relatively high molecular weight and the potential for intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen of another.[6][7]

Table 2: Reported Boiling Point Data for this compound

| Boiling Point Range (°C) | Source | Notes |

| 261 - 263 °C | ChemBK[1] | Assumed to be at standard atmospheric pressure. |

| 261.1 ± 23.0 °C | ECHEMI[2], ChemicalBook[3] | Predicted value. |

Expert Analysis:

The reported experimental value and the computationally predicted value show excellent agreement. This consistency provides a high degree of confidence in the approximate boiling point of this compound. The relatively high boiling point is consistent with other aromatic amines of similar molecular weight.

Experimental Determination Protocols

The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Mandatory Safety Precautions

Aromatic amines and their iodo-derivatives should be handled with care.[6]

-

Hazard Profile: this compound and related compounds are irritants to the eyes, skin, and respiratory tract. They may be harmful if inhaled, swallowed, or absorbed through the skin.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][8]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] An eyewash station and safety shower must be readily accessible.[8]

Protocol for Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range, a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. If necessary, dry the sample under vacuum. Using a spatula, crush the crystalline sample into a fine powder on a watch glass.

-

Capillary Loading: Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 1-2 mm.[12]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time and informs the subsequent accurate measurement.

-

Accurate Determination: Use a fresh sample. Set the starting temperature of the apparatus to approximately 5°C below the approximate melting point found in the previous step. Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.[12]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁ - T₂.

-

-

Validation: Repeat the accurate determination at least twice more with fresh samples. The results should be consistent. A narrow range (e.g., < 2°C) is indicative of high purity.

Protocol for Boiling Point Determination (Microscale/Simple Distillation)

This protocol is suitable for determining the boiling point of the compound, which is a solid at room temperature.

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a small round-bottom flask (e.g., 10 or 25 mL), a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Charging: Place approximately 2-3 g of this compound into the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask using a heating mantle. The sample will first melt and then begin to boil.

-

Equilibration: As the vapor rises, a condensation ring will be observed moving up the flask. Allow the system to equilibrate, which is indicated by a stable temperature reading and a consistent rate of distillation (e.g., 1 drop per second).

-

Data Recording: Record the stable temperature at which the liquid is distilling. This is the boiling point. It is also advisable to record the ambient atmospheric pressure.

-

Pressure Correction (if necessary): If the atmospheric pressure is significantly different from standard pressure (760 mmHg), a pressure correction may be applied using a nomograph or the Clausius-Clapeyron equation for highly accurate work.

Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive thermal characterization of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its effective use in research and development. While its boiling point is consistently reported in the range of 261-263°C, a significant and noteworthy discrepancy exists in the literature regarding its melting point, with values of 28-29°C and 55-59°C being reported. This ambiguity, likely stemming from polymorphism or variations in purity, underscores the necessity for researchers to perform rigorous, in-house experimental verification. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the quality and consistency required for advanced scientific applications.

References

- ChemBK. (n.d.). N-Methyl-4-iodoaniline.

-

Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-iodo-N,N-dimethylaniline. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 15). 15.2: Properties of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]

- 4. 2-Iodo-4-methylaniline 97 29289-13-2 [sigmaaldrich.com]

- 5. 3-Iodo-4-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to Sourcing and Verifying High-Purity 4-Iodo-N-methylaniline for Pharmaceutical Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and verifying the quality of high-purity 4-Iodo-N-methylaniline (CAS No. 60577-34-6), a critical building block in modern pharmaceutical synthesis.

The Strategic Importance of this compound in Drug Discovery

This compound is a key intermediate whose value in pharmaceutical manufacturing is growing.[1] Its molecular structure, featuring an iodine atom, makes it a versatile component for creating complex molecules that form the foundation of many medications. This compound is particularly significant in the synthesis of anti-cancer drugs, where it contributes to the development of targeted therapies.[1] Beyond oncology, its applications extend to anti-inflammatory drugs, neurological agents, and other therapeutic areas.[2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API).

Evaluating Commercial Suppliers: A Multi-Factor Approach

Selecting a reliable supplier for high-purity this compound requires a diligent evaluation process that goes beyond just the listed purity. Researchers should consider the following crucial factors.

Purity Specifications and Analytical Transparency

Suppliers typically offer various purity grades. For pharmaceutical research and early-phase development, a purity of ≥98% is often the minimum acceptable standard. It is essential to obtain and scrutinize the Certificate of Analysis (CoA) for each batch. The CoA should detail the analytical methods used for purity determination, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and provide data on the levels of identified and unidentified impurities.

| Supplier / Manufacturer | Stated Purity | Analytical Method | Availability |

| Sigma-Aldrich | 97% (for 2-Iodo-4-methylaniline) | Not specified on product page | Discontinued |

| TCI America | >98.0% (GC) (for 4-Iodo-2-methylaniline) | Gas Chromatography (GC) | In Stock |

| Fluorochem | 95% | Not specified on product page | In Stock |

| Oakwood Chemical | Not specified | Not specified on product page | In Stock |

| United States Biological | Highly Purified | Not specified on product page | In Stock |

Note: The table includes data for closely related isomers due to the variability in commercially available data for this compound itself. Researchers should always verify the specifications for the exact isomer required.

Documentation and Regulatory Support

Reputable suppliers will provide comprehensive documentation beyond the CoA. This includes:

-

Safety Data Sheets (SDS): Essential for proper handling, storage, and emergency procedures.[3][4][5][6]

-

Lot-Specific Data: The ability to trace a product to its specific manufacturing batch is crucial for quality control and reproducibility.[7]

-

Technical Support: Access to the supplier's technical service team can be invaluable for addressing questions about product specifications, stability, and handling.

Synthesis and Potential Impurities

Understanding the synthetic route used to produce this compound can provide insights into potential impurities. A common laboratory-scale synthesis involves the iodination of N-methylaniline.[8] Another method involves the aromatic Finkelstein reaction, starting from a bromo-analogue.[9] Potential impurities could include unreacted starting materials, regioisomers (e.g., 2-Iodo-N-methylaniline or 3-Iodo-N-methylaniline), and byproducts from the reaction. The purification method, often column chromatography or recrystallization, is critical for removing these impurities.[8][9][10]

In-House Quality Verification: A Mandatory Protocol

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify the supplier's claims and ensure the material is suitable for its intended use.

Workflow for Supplier Qualification and Material Verification

The following diagram illustrates a robust workflow for selecting a supplier and verifying the quality of the received chemical.

Caption: Workflow for supplier selection and incoming quality control.

Recommended Analytical Protocol: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and relatively quick method for confirming the identity and assessing the purity of this compound.

Objective: To verify the chemical structure and estimate the purity of a commercial sample of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ in a clean vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis:

-

Identity Confirmation: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The expected signals for this compound in CDCl₃ are approximately:

-

Aromatic protons: δ 6.5-7.5 ppm (two doublets)

-

N-H proton: A broad singlet (variable chemical shift)

-

N-methyl protons: A singlet around δ 2.8 ppm

-

-

Purity Estimation: Integrate the peaks corresponding to the compound and any visible impurity peaks. The relative integration values can be used to estimate the molar ratio of the main compound to the impurities. Pay close attention to the solvent region for residual solvents from purification (e.g., ethyl acetate, hexane).

-

Safe Handling and Storage

Proper handling and storage are crucial to maintain the purity and integrity of this compound.

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid creating dust.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] The compound may be light-sensitive, so storage in an amber vial or a dark location is recommended.[5][6] Some suppliers recommend storage at -20°C for long-term stability.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]

Conclusion

Sourcing high-purity this compound is a critical step in the drug development pipeline. By adopting a rigorous supplier evaluation process, understanding the potential impurities, and implementing a mandatory in-house quality verification protocol, researchers can ensure the integrity of their starting materials. This diligence is fundamental to achieving reproducible experimental results and maintaining the highest standards of scientific integrity in the pursuit of new therapeutics.

References

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. 2019. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

CP Lab Safety. 4-Iodo-2-methylaniline, 25g, Each. Available from: [Link]

-

PrepChem.com. Preparation of 4-iodoaniline. Available from: [Link]

-

ChemicalsChem Blogs. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX. Available from: [Link]

-

LinkedIn. The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. 2024. Available from: [Link]

Sources

- 1. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 60577-34-6 [amp.chemicalbook.com]

- 9. 4-IODO-2-METHYLANILINE | 13194-68-8 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. usbio.net [usbio.net]

synthesis of 4-Iodo-N-methylaniline from N-methylaniline

An In-depth Technical Guide to the Synthesis of 4-Iodo-N-methylaniline from N-methylaniline

Executive Summary

This compound is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and functional materials. Its synthesis via direct electrophilic iodination of N-methylaniline is a fundamental transformation that can be accomplished through several distinct methodologies. This guide provides a comprehensive technical overview of the core principles, comparative analysis of leading synthetic strategies, and a detailed, field-proven experimental protocol for the preparation of this key intermediate. We delve into the mechanistic underpinnings of electrophilic aromatic substitution, critically evaluate methods employing molecular iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl), and present a validated, step-by-step procedure for a high-yield synthesis using NIS. The causality behind experimental choices, self-validating system design in protocols, and authoritative grounding through comprehensive referencing are the pillars of this document, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound (C₇H₈IN) is an aromatic amine functionalized with both a methylamino group and an iodine atom.[1] This unique substitution pattern makes it a highly versatile intermediate. The electron-donating N-methyl group activates the aromatic ring, while the iodo-substituent serves as an excellent leaving group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Consequently, it is an indispensable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), dyes, and pesticides.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

| Appearance | White to light yellow crystalline solid[1] |

| Melting Point | 55-59 °C[1] |

| Boiling Point | 261-263 °C[1] |

| Solubility | Soluble in common organic solvents (ethanol, ether, dichloromethane)[1] |

Core Principles: The Mechanism of Electrophilic Iodination

The synthesis of this compound from N-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The N-methylamino group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It is also an ortho, para-director, guiding the incoming electrophile to the positions ortho and para to itself.

The general mechanism proceeds in two key steps:

-

Electrophilic Attack: The π-electrons of the N-methylaniline ring attack an electrophilic iodine species (I⁺ or a polarized equivalent, e.g., Iδ⁺-Clδ⁻), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

Due to the steric hindrance imposed by the N-methylamino group, the incoming electrophile preferentially attacks the less hindered para-position, making this compound the major product.

Caption: General mechanism for electrophilic aromatic iodination.

A Comparative Analysis of Synthetic Strategies

Several reagents can be employed for the direct iodination of N-methylaniline. The choice of reagent impacts reaction conditions, yield, selectivity, and overall process safety and cost.

Strategy 1: Direct Iodination with Molecular Iodine (I₂)

This is a traditional and cost-effective method. The reaction of an activated aromatic compound like aniline with molecular iodine is often facilitated by a base.[3] The base, typically sodium bicarbonate (NaHCO₃), serves to neutralize the hydrogen iodide (HI) byproduct formed during the reaction, shifting the equilibrium towards the products.[4]

-

Causality: Without a base, the accumulation of acidic HI can protonate the N-methylamino group, converting it into a deactivating -NH(CH₃)₂⁺ group, which would shut down the electrophilic substitution reaction.

Strategy 2: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine, making it a preferred reagent in modern organic synthesis.[5][6] For highly activated substrates like anilines, the reaction can proceed readily.[7] For less reactive or deactivated systems, an acid catalyst such as trifluoroacetic acid (TFA) or sulfuric acid is often used.[8]

-

Causality: The acid catalyst protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom, generating a more potent iodinating species capable of reacting even with less activated aromatic rings.[8] This method often results in high yields and cleaner reactions.[9]

Strategy 3: Iodination with Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and rapid iodinating agent. Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized (Iδ⁺—Clδ⁻), rendering the iodine atom highly electrophilic and reactive.

-

Causality: The inherent polarization of ICl makes it a much stronger electrophile than I₂. This high reactivity allows for faster reaction times but may require more careful control of stoichiometry and temperature to avoid side reactions or di-iodination. It is also a hazardous, fuming liquid, which requires specialized handling.[10]

Table 2: Comparison of Key Iodination Methodologies

| Feature | Molecular Iodine (I₂) / NaHCO₃ | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) |

| Reactivity | Moderate | Mild to High (with catalyst) | Very High |

| Typical Yields | Good (75-85% for anilines)[4] | Excellent (90-99%)[7][9] | Good to Excellent |

| Conditions | Aqueous or organic solvent, RT[4] | Organic solvent, often RT[7] | Acetic acid, controlled temp |

| Selectivity | Generally good for para-product | High para-selectivity | Good, but risk of over-iodination |

| Handling/Safety | I₂ is a solid, corrosive[3] | Stable, crystalline solid, easy to handle | Fuming, corrosive liquid[10] |

| Key Advantage | Low cost, readily available | High yields, clean reaction profile | High reactivity, fast reactions |

Detailed Experimental Protocol: Synthesis via N-Iodosuccinimide (NIS)

This protocol is designed as a self-validating system, providing a reliable and high-yield pathway to this compound. The use of NIS offers an excellent balance of reactivity, selectivity, and operational safety.[7]

Caption: Step-by-step workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| N-Methylaniline | C₇H₉N | 107.15 | 1.07 g (1.0 mL) | 10.0 |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 2.36 g | 10.5 |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 30 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - |

| Hexanes | C₆H₁₄ | 86.18 | ~200 mL | - |

| Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | 10% w/v | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Silica Gel | SiO₂ | 60.08 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.07 g, 10.0 mmol) and dissolve it in acetonitrile (30 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of NIS: Add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 equiv) to the cooled solution in small portions over 15 minutes. Maintain the temperature below 10 °C during the addition.

-

Experimental Insight: Portion-wise addition of NIS helps to control the exotherm of the reaction and minimize the formation of potential side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-